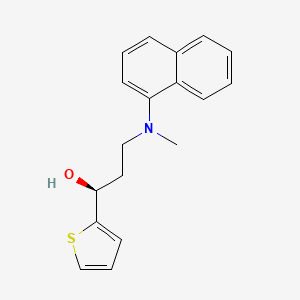
O-Denaphthyl N-(1-Naphthyl) Duloxetine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Denaphthyl N-(1-Naphthyl) Duloxetine is an impurity of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization. This compound is characterized by its molecular formula C₁₈H₁₉NOS and a molecular weight of 297.41 g/mol.
Vorbereitungsmethoden
The synthesis of O-Denaphthyl N-(1-Naphthyl) Duloxetine involves several steps, including the reaction of naphthylamine with thiophene derivatives under specific conditions. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
O-Denaphthyl N-(1-Naphthyl) Duloxetine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced naphthyl derivatives.
Substitution: Substitution reactions can occur in the presence of halogenating agents like bromine (Br₂) or chlorine (Cl₂), leading to the formation of halogenated naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-Denaphthyl N-(1-Naphthyl) Duloxetine has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Duloxetine and its impurities.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the metabolism and toxicity of Duloxetine.
Medicine: Research focuses on its role in the pharmacokinetics and pharmacodynamics of Duloxetine, helping to optimize therapeutic regimens.
Industry: It is used in the quality control and assurance processes during the manufacturing of Duloxetine
Wirkmechanismus
The mechanism of action of O-Denaphthyl N-(1-Naphthyl) Duloxetine is similar to that of Duloxetine. It acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and to a lesser extent, dopamine reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating pain. The compound does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
Vergleich Mit ähnlichen Verbindungen
O-Denaphthyl N-(1-Naphthyl) Duloxetine is unique due to its specific structure and role as an impurity of Duloxetine. Similar compounds include:
Duloxetine: The parent compound, used as an antidepressant and pain reliever.
Venlafaxine: Another SNRI used to treat depression and anxiety.
Milnacipran: An SNRI used primarily for the treatment of fibromyalgia.
Desvenlafaxine: A metabolite of Venlafaxine, used to treat major depressive disorder
These compounds share similar mechanisms of action but differ in their chemical structures and specific therapeutic applications.
Eigenschaften
Molekularformel |
C18H19NOS |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
(1S)-3-[methyl(naphthalen-1-yl)amino]-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H19NOS/c1-19(12-11-17(20)18-10-5-13-21-18)16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,20H,11-12H2,1H3/t17-/m0/s1 |
InChI-Schlüssel |
LIOXEOOPHSWKKT-KRWDZBQOSA-N |
Isomerische SMILES |
CN(CC[C@@H](C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CN(CCC(C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
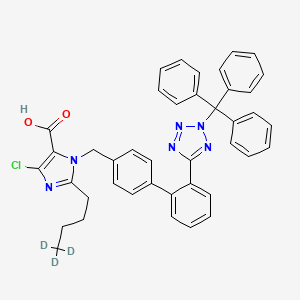
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)



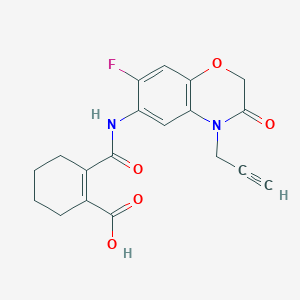
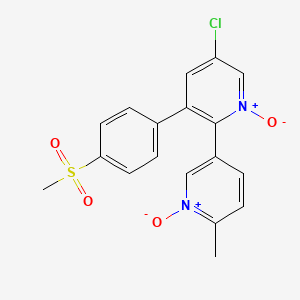
![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
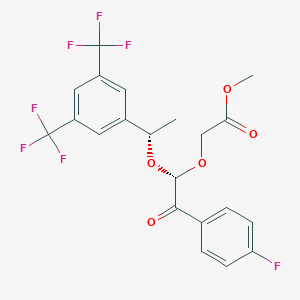
![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
